![molecular formula C15H14F2N2O3S B2778106 2-Fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide CAS No. 1385331-71-4](/img/structure/B2778106.png)

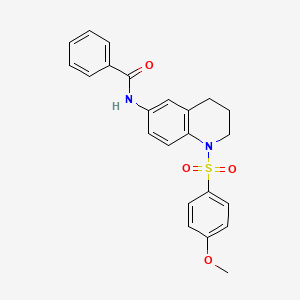

2-Fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-Fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide” is a fluorinated pyridine derivative. Fluorinated pyridines are of interest due to their unusual physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . This could potentially be a starting point for the synthesis of more complex fluorinated pyridines.Physical and Chemical Properties Analysis

Fluoropyridines have interesting and unusual physical and chemical properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity : Research by Egawa et al. (1984) focused on the synthesis and antibacterial activity of compounds related to pyridonecarboxylic acids, which are similar in structure to the compound . They found that certain compounds demonstrated more activity than enoxacin, suggesting potential for antibacterial applications (Egawa et al., 1984).

Supramolecular Aggregation : A study by Suresh et al. (2007) on polysubstituted pyridines, including compounds structurally similar to the one mentioned, revealed insights into supramolecular aggregation through various intermolecular interactions. This could imply applications in materials science and molecular engineering (Suresh et al., 2007).

Green-Emitting Iridium(III) Complexes : Research by Constable et al. (2014) on iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands, which are structurally similar to the compound , showed potential applications in photoluminescent materials. These materials could be useful in optical devices and sensors (Constable et al., 2014).

Fluorescent pH Sensor : Yang et al. (2013) developed a heteroatom-containing organic fluorophore with potential as a fluorescent pH sensor. This research indicates possible applications in chemical sensing and diagnostics (Yang et al., 2013).

Polyamide Synthesis and Characterization : Hsiao et al. (1999) synthesized and characterized new diphenylfluorene-based aromatic polyamides derived from compounds structurally related to the one . These materials have potential applications in high-performance polymers due to their solubility and thermal properties (Hsiao et al., 1999).

Catalysis in Chemical Synthesis : Research by Mukaiyama et al. (1976) explored the use of certain carboxamides in chemical synthesis, demonstrating their utility as acid captors in producing other compounds. This suggests applications in organic synthesis and pharmaceutical manufacturing (Mukaiyama et al., 1976).

Direcciones Futuras

Propiedades

IUPAC Name |

2-fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O3S/c1-9(19-15(20)11-5-6-18-14(17)8-11)10-3-4-13(12(16)7-10)23(2,21)22/h3-9H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKPVRRVOCAFQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)S(=O)(=O)C)F)NC(=O)C2=CC(=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-6-(3-chlorostyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2778023.png)

![ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2778024.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2778025.png)

![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2778029.png)

![4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2778034.png)

![3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2778036.png)

![4-[(4-phenoxyanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B2778041.png)

![2,3,6,7,8,9,10,10a-Octahydro-1H-[1,2,4]thiadiazino[2,3-a]azepine 4,4-dioxide](/img/structure/B2778044.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-phenylprop-2-enamide](/img/structure/B2778045.png)